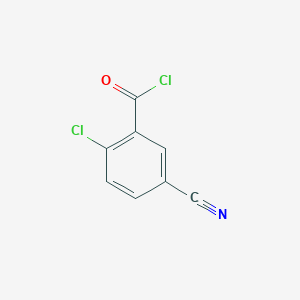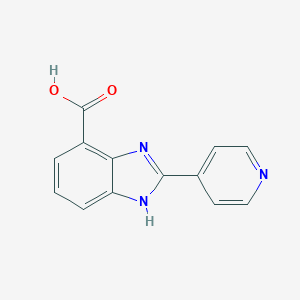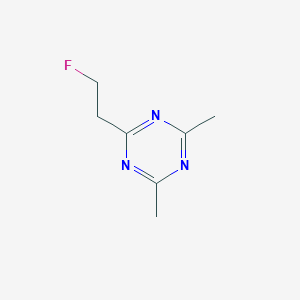
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine, also known as FET, is a chemical compound that is widely used in scientific research. FET is a triazine-based radiotracer that is used in positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that is used to visualize the metabolic activity of tissues in the body. FET is used in PET imaging to detect the presence of tumors, particularly in the brain.
作用機序
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is taken up by tumor cells through the amino acid transport system. The uptake of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is proportional to the metabolic activity of the tumor cells. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is not taken up by healthy tissue, which makes it a highly specific tracer for tumor imaging.
生化学的および生理学的効果
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has no known biochemical or physiological effects. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is rapidly cleared from the body through the kidneys and does not accumulate in any organs.
実験室実験の利点と制限
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has several advantages for lab experiments. It is a highly specific tracer for tumor imaging, which makes it useful for the study of tumor metabolism. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also relatively easy to synthesize, which makes it widely available for research purposes.
The main limitation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is its short half-life. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has a half-life of approximately 110 minutes, which means that it must be synthesized shortly before use. This limits the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in experiments that require long imaging times.
将来の方向性
There are several future directions for the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in scientific research. One area of research is the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in the imaging of other types of tumors, such as lung cancer and pancreatic cancer. Another area of research is the development of new synthesis methods for 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine that can increase its availability for research purposes. Finally, there is interest in the development of new tracers that can be used in combination with 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine to improve tumor imaging.
合成法
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is synthesized by reacting 2-chloroethylamine hydrochloride with 4,6-dimethyl-1,3,5-triazine in the presence of a base. The reaction results in the formation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine as a white crystalline solid. The synthesis of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is a complex process that requires expertise in synthetic chemistry.
科学的研究の応用
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is widely used in scientific research for PET imaging of tumors. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is particularly useful in the imaging of brain tumors, as it can differentiate between tumor tissue and healthy tissue. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also used in the imaging of other types of tumors, such as prostate cancer and breast cancer.
特性
CAS番号 |
113768-74-4 |
|---|---|
製品名 |
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
分子式 |
C7H10FN3 |
分子量 |
155.17 g/mol |
IUPAC名 |
2-(2-fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C7H10FN3/c1-5-9-6(2)11-7(10-5)3-4-8/h3-4H2,1-2H3 |
InChIキー |
ZFUAFMMFJBGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)CCF)C |
正規SMILES |
CC1=NC(=NC(=N1)CCF)C |
同義語 |
1,3,5-Triazine,2-(2-fluoroethyl)-4,6-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



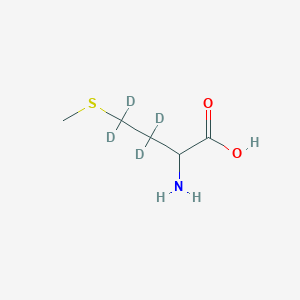
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
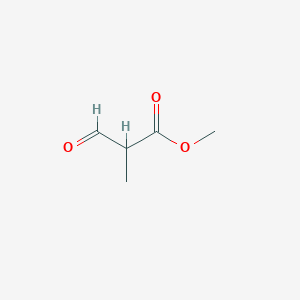
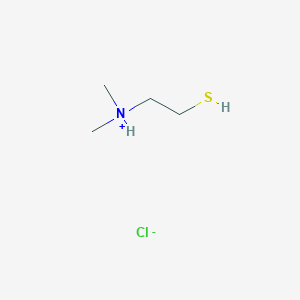


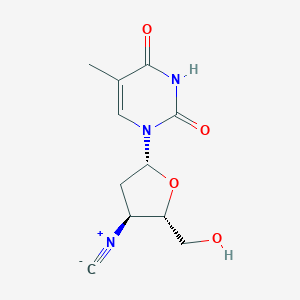
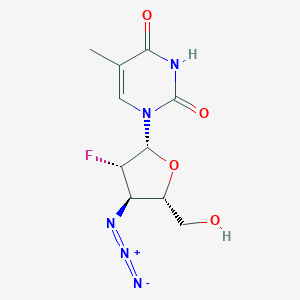
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
